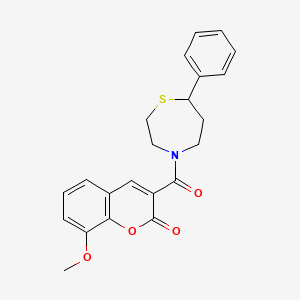

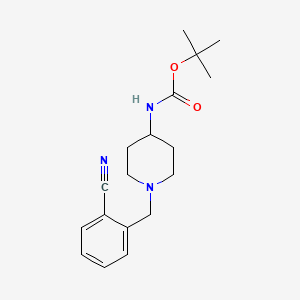

![molecular formula C12H16FNO B2493830 4-fluoro-N-[(2-methylphenyl)methyl]oxolan-3-amine CAS No. 2201499-86-5](/img/structure/B2493830.png)

4-fluoro-N-[(2-methylphenyl)methyl]oxolan-3-amine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

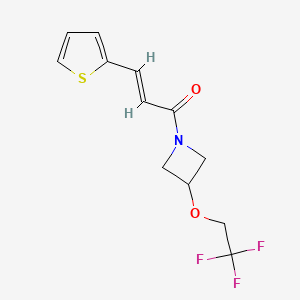

The synthesis of related fluorinated amines often involves innovative methods to incorporate the fluorine atom and the desired functional groups into the molecular framework. Techniques such as activated fluorophenyl-amine reactions are utilized to synthesize guanidinium-functionalized polymeric materials, demonstrating the potential for precise control over the compound's functionality without side reactions (Kim et al., 2011).

Molecular Structure Analysis

The molecular structure of compounds similar to 4-fluoro-N-[(2-methylphenyl)methyl]oxolan-3-amine often features complex interactions due to the presence of fluorine. Fluorine atoms significantly affect the molecular geometry and electronic properties, leading to unique chemical behaviors and reactivity patterns. Studies on fluorinated compounds highlight the impact of electron-withdrawing fluorine on enhancing the molecule's polarity and affecting its bonding interactions (Kaya et al., 2012).

Chemical Reactions and Properties

Fluorinated compounds like this compound participate in various chemical reactions, including nucleophilic substitution, due to the presence of the fluorine atom. These reactions are pivotal for further functionalizing the molecule or integrating it into more complex structures. The introduction of fluorine enhances the compound's reactivity and selectivity in organic synthesis, making it valuable for developing new materials and pharmaceuticals (Bawazir & Abdel-Rahman, 2018).

Physical Properties Analysis

The physical properties of this compound, including its melting point, boiling point, solubility, and stability, are influenced by its molecular structure. The fluorine atom's electronegativity and its interaction with neighboring atoms affect the compound's volatility, solubility in various solvents, and thermal stability. Research on similar fluorinated compounds demonstrates the role of fluorine in modulating these physical properties, offering insights into the handling and application of such materials in industrial and research settings (Kuliukhina et al., 2023).

Chemical Properties Analysis

The chemical properties of this compound, such as acidity/basicity, reactivity towards various reagents, and participation in catalytic cycles, are critical for its applications in synthesis and material science. The presence of fluorine often imparts unique acid-base characteristics and reactivity patterns, enabling the compound to undergo specific reactions that are not feasible with non-fluorinated analogs. These properties are essential for designing reaction pathways and understanding the compound's behavior in complex chemical environments (Zhu et al., 2003).

Wissenschaftliche Forschungsanwendungen

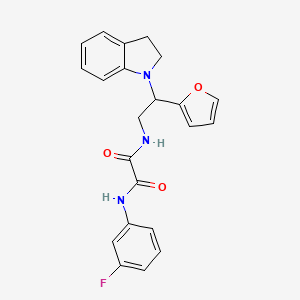

Fluorescent Chemosensors Development

Fluorinated compounds, including derivatives similar to 4-fluoro-N-[(2-methylphenyl)methyl]oxolan-3-amine, are pivotal in developing fluorescent chemosensors. These chemosensors have applications in detecting metal ions, anions, and neutral molecules due to their high selectivity and sensitivity. Such advancements offer opportunities in environmental monitoring, healthcare diagnostics, and chemical analysis, emphasizing the critical role of fluorinated chemosensors in scientific research (Roy, 2021).

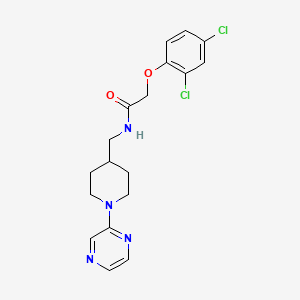

Environmental Remediation

Fluorinated amine compounds demonstrate significant efficacy in removing persistent pollutants like perfluoroalkyl and polyfluoroalkyl substances (PFAS) from water. Their ability to interact via electrostatic, hydrophobic, and sorbent morphology factors makes them valuable in developing advanced materials for environmental cleanup efforts, highlighting the importance of fluorinated compounds in addressing global pollution challenges (Ateia et al., 2019).

Green Chemistry in Organic Synthesis

The development of green chemistry protocols for fluoroalkylation reactions in aqueous media has been a significant area of research. Fluorinated compounds, due to their unique effects on the physical, chemical, and biological properties of molecules, are crucial in pharmaceuticals, agrochemicals, and material science. Research in this area focuses on environmentally benign methods for incorporating fluorinated groups into target molecules, which is essential for sustainable chemical synthesis (Song et al., 2018).

Advanced Fluorophores for Molecular Imaging

In molecular imaging, especially in cancer diagnosis, fluorophores play a crucial role. Studies on the toxicity and application of various fluorophores, including fluorinated compounds, contribute significantly to the field of biomedical imaging. Such research helps in the development of safer and more effective diagnostic tools, demonstrating the importance of fluorinated compounds in enhancing medical imaging techniques (Alford et al., 2009).

Eigenschaften

IUPAC Name |

4-fluoro-N-[(2-methylphenyl)methyl]oxolan-3-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16FNO/c1-9-4-2-3-5-10(9)6-14-12-8-15-7-11(12)13/h2-5,11-12,14H,6-8H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MYZDYXMIRWJMIZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1CNC2COCC2F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16FNO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

209.26 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2,4-dichloro-N-[3-(2-methoxyethyl)-6-methylsulfonyl-1,3-benzothiazol-2-ylidene]benzamide](/img/structure/B2493754.png)

![3-(4-fluorophenyl)-1-(3-nitrophenyl)-1H-[1,3]dioxolo[4,5-g]pyrazolo[4,3-c]quinoline](/img/structure/B2493755.png)

![2-Amino-8,8-difluorodispiro[3.1.36.14]decane-2-carboxylic acid;hydrochloride](/img/structure/B2493759.png)

![N-[5-(1-adamantyl)-1,3,4-thiadiazol-2-yl]-N-methyl-4-morpholin-4-ylsulfonylbenzamide](/img/structure/B2493761.png)

![3-(2-furylmethyl)-1-{[3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}quinazoline-2,4(1H,3H)-dione](/img/structure/B2493762.png)

![4-[(Z)-3-(4-methoxyphenyl)-3-oxo-1-propenyl]phenyl methanesulfonate](/img/structure/B2493763.png)

![N-(2,4-dimethoxyphenyl)-2-[(3Z)-3-(3-ethyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)-2-oxo-2,3-dihydro-1H-indol-1-yl]acetamide](/img/structure/B2493766.png)